molecular formula C11H14FN B8438356 N-[2-(2-Fluorophenyl)ethyl]prop-2-en-1-amine CAS No. 798543-08-5

N-[2-(2-Fluorophenyl)ethyl]prop-2-en-1-amine

Cat. No. B8438356
M. Wt: 179.23 g/mol
InChI Key: FGVLAJCSMZOJIF-UHFFFAOYSA-N
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Patent
US07723376B2

Procedure details

0.89 ml of allylamine (11.89 mM) and 0.31 ml of diisopropyl ethylamine (1.78 mM) were added to the reaction solution (1.19 mM) containing 350 mg of toluen-4-sulfonate-2-(2-fluoro-phenyl)-ethyl ester (u) prepared by above Step 1 dissolved in acetonitrile solution with stirring for 6 hrs at 80° C. After the reaction mixture was neutralized with 10% NaOH solution, the mixture was extracted with chloroform, washed with saturated NaCl solution, dried over MgSO4, filtered, and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with a solvent mixture mixed with methanol and chloroform (1:9) as an eluant to give 141 mg of allyl-[2-(2-fluoro-phenyl)-ethyl]-amine (v) (yield: 66%).
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluen-4-sulfonate-2-(2-fluoro-phenyl)-ethyl ester
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(N(C(C)C)CC)(C)C.[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH2:21][CH2:22]OS(C1C=CC(C)=CC=1)(=O)=O.[OH-].[Na+]>C(#N)C>[CH2:1]([NH:4][CH2:22][CH2:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[F:14])[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.89 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
toluen-4-sulfonate-2-(2-fluoro-phenyl)-ethyl ester
Quantity
350 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 6 hrs at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by above Step 1
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant was purified by Silica gel column chromatography with a solvent mixture
ADDITION
Type
ADDITION
Details
mixed with methanol and chloroform (1:9) as an eluant

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)NCCC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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